molecular formula C16H20N6O2 B2372043 6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-98-9

6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine

Cat. No.: B2372043
CAS No.: 450345-98-9
M. Wt: 328.376
InChI Key: VBFLUVDUDOZTFU-UHFFFAOYSA-N
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Description

6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a nitropyrimidinylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitropyrimidine group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, copper iodide, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.

    Industrial Applications: The compound is explored for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets in the body. The piperazine ring can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The nitropyrimidine moiety may also interact with enzymes involved in cellular processes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine ring structure and are studied for their affinity to alpha1-adrenergic receptors.

    4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds also feature a piperazine ring and are explored for their antibacterial and antifungal activities.

Uniqueness

6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is unique due to the combination of the 2,5-dimethylphenyl group and the nitropyrimidine moiety, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives.

Properties

IUPAC Name

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-11-3-4-12(2)13(9-11)20-5-7-21(8-6-20)16-14(22(23)24)15(17)18-10-19-16/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFLUVDUDOZTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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